GSK620

Description

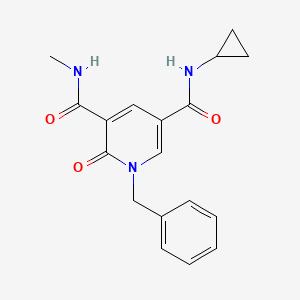

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZCUOVXHPAQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The role of GSK620 in epigenetic regulation

An In-depth Technical Guide on the Role of GSK620 in Epigenetic Regulation

Introduction

Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] A key mechanism in this process is the post-translational modification of histone proteins, which package DNA into chromatin.[3] These modifications, such as acetylation, act as signals that are recognized by specific protein modules, influencing chromatin structure and gene transcription.[1][3]

Among the "reader" proteins that interpret these epigenetic marks are the Bromodomain and Extra-Terminal domain (BET) family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins play a crucial role in regulating the transcription of genes involved in inflammation, cell cycle control, and oncogenesis.[2][4] Each BET protein contains two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[5][6]

This compound is a potent, orally bioavailable, and highly selective chemical probe that acts as a pan-inhibitor of the second bromodomain (BD2) of the BET family of proteins.[7][8] Its development has been instrumental in dissecting the distinct biological functions of the two bromodomains, revealing that BD2 is particularly critical for the rapid induction of gene expression in response to inflammatory stimuli.[5][9] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used to characterize its role in epigenetic regulation.

This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[5][7] This action prevents the BET proteins from docking onto acetylated histones at gene promoters and enhancers.[6]

The two bromodomains of BET proteins have distinct, though overlapping, functions.[9]

-

BD1 is primarily required for anchoring the BET protein to chromatin to maintain steady-state gene expression and is more critical for cell identity and viability.[5][9] Inhibition of BD1 often phenocopies the effects of pan-BET inhibitors in cancer models.[5][9]

-

BD2 appears to be more involved in binding to acetylated non-histone proteins and is crucial for the rapid transcriptional response to external stimuli, such as inflammatory signals.[5][6]

By selectively inhibiting BD2, this compound specifically disrupts the induction of inflammatory gene expression programs while leaving basal transcription largely unaffected.[5] This selective action may offer a therapeutic advantage by targeting pathological inflammation with potentially fewer side effects than pan-BET inhibitors that block both domains.[5][6]

References

- 1. Histone modifications | Abcam [abcam.com]

- 2. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Targeting the Specific Domains of Histone-Mark Readers in Cancer Therapy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective BET Bromodomain Inhibitor GSK620: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK620 is a potent and orally bioavailable small molecule inhibitor that exhibits high selectivity for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This selectivity for BD2 distinguishes this compound from pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains. The differential functions of these domains in gene regulation suggest that BD2-selective inhibition may offer a more targeted therapeutic approach with an improved safety profile. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effect on transcriptional regulation. It includes a compilation of quantitative data on its binding affinity and selectivity, detailed experimental protocols for key assays, and a visualization of its impact on inflammatory signaling pathways.

Introduction: The Role of BET Proteins in Transcriptional Regulation

The BET family of proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[1][2] They are characterized by the presence of two N-terminal tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit and stabilize transcriptional regulatory complexes, thereby facilitating the expression of target genes.[3]

While both BD1 and BD2 bind to acetylated lysine, they exhibit distinct functional roles. BD1 is thought to be primarily responsible for the constitutive binding of BET proteins to chromatin, thereby maintaining steady-state gene expression.[1] In contrast, BD2 appears to be more critical for the inducible recruitment of BET proteins to chromatin in response to stimuli, such as inflammatory signals, leading to the rapid up-regulation of gene expression.[1] This functional dichotomy provides the rationale for the development of domain-selective BET inhibitors.

This compound: A Selective BD2 Inhibitor

This compound is a pan-BD2 inhibitor, meaning it targets the BD2 domain across all four BET family members.[4] It was developed through the optimization of a precursor molecule and exhibits excellent selectivity for the BET-BD2 family of proteins, with over 200-fold selectivity over all other bromodomains.[4] This selectivity is a key feature of this compound, as it allows for the specific interrogation of BD2-mediated biological processes.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound for the bromodomains of the BET family proteins have been characterized using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

Table 1: this compound Binding Affinity (pIC50) for BET Bromodomains Determined by TR-FRET Assay

| Target | pIC50 |

| BRD2-BD1 | 5.0 |

| BRD2-BD2 | 6.6 |

| BRD3-BD1 | <5.0 |

| BRD3-BD2 | 6.8 |

| BRD4-BD1 | 5.3 |

| BRD4-BD2 | 7.3 |

| BRDT-BD1 | <5.0 |

| BRDT-BD2 | 6.7 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: this compound Dissociation Constants (Kd) for BET Bromodomains Determined by BROMOscan Assay

| Target | Kd (nM) |

| BRD2-BD1 | >10,000 |

| BRD2-BD2 | 25 |

| BRD3-BD1 | >10,000 |

| BRD3-BD2 | 32 |

| BRD4-BD1 | >10,000 |

| BRD4-BD2 | 15 |

| BRDT-BD1 | >10,000 |

| BRDT-BD2 | 24 |

Kd is the equilibrium dissociation constant. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: Modulation of Inflammatory Gene Transcription

This compound exerts its effects by competitively inhibiting the binding of the BD2 domain of BET proteins to acetylated lysine residues on histones and transcription factors. This is particularly relevant in the context of inflammation, where the transcription factor NF-κB plays a central role.

Upon activation by inflammatory stimuli (e.g., lipopolysaccharide [LPS] or cytokines), the p65 subunit of NF-κB is acetylated. This acetylation creates a binding site for the BD2 domain of BET proteins, particularly BRD4.[5] The recruitment of BRD4 to NF-κB at the promoters and enhancers of pro-inflammatory genes is a critical step in their transcriptional activation. BRD4 then recruits other components of the transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to drive gene expression.

This compound, by blocking the BD2-acetyl-lysine interaction, prevents the recruitment of BET proteins to these inflammatory gene loci. This leads to a reduction in the transcription of key pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), IL-17A, IL-17F, and IL-22.[1][4][6]

Signaling Pathway Diagram

Caption: this compound inhibits inflammatory gene transcription by blocking BET protein recruitment.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of this compound to individual BET bromodomains.

-

Materials:

-

Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated APC (acceptor fluorophore)

-

This compound in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the BET bromodomain protein, biotinylated histone peptide, and this compound dilutions to the wells of the 384-well plate.

-

Incubate at room temperature for 30 minutes.

-

Add the Europium-labeled anti-His antibody and streptavidin-conjugated APC.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the this compound concentration to determine the IC50 value.

-

BROMOscan™ Assay

This is a competitive binding assay used to assess the selectivity of this compound against a broad panel of bromodomains.

-

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

-

Procedure (as performed by DiscoverX):

-

A library of bromodomains is tagged with a unique DNA identifier.

-

An immobilized ligand for each bromodomain is prepared on a solid support.

-

This compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

-

After equilibrium is reached, the unbound bromodomain is washed away.

-

The amount of bromodomain remaining bound to the solid support is quantified by qPCR.

-

The results are expressed as the dissociation constant (Kd), which is calculated from the dose-response curve of this compound.

-

In Vitro LPS-Stimulated MCP-1 Production Assay

This cellular assay measures the functional effect of this compound on the production of an inflammatory chemokine.

-

Materials:

-

Human whole blood or peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

This compound in DMSO

-

RPMI 1640 medium supplemented with 10% FBS

-

96-well cell culture plates

-

MCP-1 ELISA kit

-

-

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of MCP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.

-

In Vivo Preclinical Models of Inflammatory Diseases

This compound has been evaluated in several preclinical models of inflammatory and autoimmune diseases.[1]

-

Collagen-Induced Arthritis (CIA) in Rats:

-

Induction: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given 7 days later.

-

Treatment: this compound is administered orally once daily, starting from the day of the booster injection.

-

Endpoints: Arthritis severity is scored based on paw swelling. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion.

-

-

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice:

-

Induction: The shaved backs of BALB/c mice are treated daily with imiquimod cream for 6-8 consecutive days.

-

Treatment: this compound is administered orally once daily.

-

Endpoints: Skin inflammation is scored based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Skin biopsies are analyzed for epidermal thickness and inflammatory cell infiltration. Gene expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22) is measured by qPCR.

-

-

Non-alcoholic Fatty Liver Disease (NAFLD) Model in Mice:

-

Induction: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce NAFLD and subsequent non-alcoholic steatohepatitis (NASH).

-

Treatment: this compound is administered orally once daily for a specified period.

-

Endpoints: Liver tissue is collected for histological analysis of steatosis, inflammation, and fibrosis. Gene expression of pro-inflammatory and pro-fibrotic markers is measured by qPCR.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. While pan-BET inhibitors are currently undergoing clinical evaluation for various indications, the clinical development of BD2-selective inhibitors like this compound is still in its early stages. The preclinical data suggest that the selective targeting of BD2 may offer a favorable therapeutic window for inflammatory and autoimmune diseases.

Conclusion

This compound is a highly selective and potent inhibitor of the BD2 domain of BET proteins. Its mechanism of action, centered on the disruption of inducible inflammatory gene transcription, makes it a promising therapeutic candidate for a range of immune-mediated diseases. The data presented in this guide highlight the distinct role of the BD2 domain in transcriptional regulation and provide a foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols offer a practical resource for researchers in the field of epigenetics and drug discovery.

Experimental Workflow Diagram

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Properties of GSK620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK620 is a potent, orally bioavailable, and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating its mechanism of action. The selective inhibition of BD2 by this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases by modulating the expression of key pro-inflammatory genes without the broader effects associated with pan-BET inhibition.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1][2] While pan-BET inhibitors have demonstrated efficacy in various disease models, their clinical utility has been hampered by on-target toxicities.[2][3] This has led to the development of domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and to potentially offer a better therapeutic window.

This compound has emerged as a valuable chemical probe, demonstrating high selectivity for the BD2 domain across the BET family.[4] Preclinical studies have highlighted its significant anti-inflammatory phenotype, with efficacy observed in models of arthritis, psoriasis, and hepatitis.[5] This guide will delve into the technical details of this compound's anti-inflammatory profile.

Mechanism of Action: Selective BD2 Inhibition

This compound exerts its anti-inflammatory effects by selectively binding to the second bromodomain (BD2) of BET proteins. While the first bromodomain (BD1) is primarily involved in anchoring BET proteins to chromatin and maintaining steady-state gene expression, BD2 is thought to be more critical for the induction of gene expression in response to inflammatory stimuli.[2] By occupying the acetyl-lysine binding pocket of BD2, this compound prevents the recruitment of BET proteins to acetylated histones and transcription factors at the promoters and enhancers of pro-inflammatory genes.

A key transcription factor implicated in inflammation and regulated by BET proteins is Nuclear Factor-kappa B (NF-κB).[1] The p65 subunit of NF-κB (RELA) can be acetylated, and this modification is recognized by the bromodomains of BRD4, leading to the transcriptional activation of NF-κB target genes.[1] this compound, by inhibiting the BD2 of BRD4, disrupts this interaction, thereby suppressing the expression of NF-κB-dependent pro-inflammatory mediators.

Signaling Pathway of this compound in Inflammation

Caption: this compound selectively inhibits the BD2 of BRD4, disrupting NF-κB-mediated transcription.

Quantitative Data

This compound demonstrates potent and selective inhibition of the second bromodomain of BET proteins. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | pIC50 |

| BRD2 (BD1) | TR-FRET | 5.0 |

| BRD2 (BD2) | TR-FRET | 6.6 |

| Data from EUbOPEN. |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Disease Model | Species | Dosage and Administration | Key Findings |

| Imiquimod-induced Psoriasis | Mouse | 20 mg/kg, p.o., QD | Superior to apremilast in reducing clinical score and epidermal thickness. Significantly reduced expression of IL-17A, IL-17F, and IL-22.[4] |

| Collagen-induced Arthritis | Rat | Dose-dependent | Significant inhibition of arthritic score and IgG1 production. Reduced joint swelling, synovitis, and cartilage damage.[4] |

| Non-alcoholic Steatohepatitis (NASH) | Mouse | Not specified | Reduced steatosis, lobular inflammation, and hepatocyte ballooning. Reduced expression of pro-inflammatory and pro-fibrotic genes.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of this compound to specific bromodomains.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescent ligand) when they are in close proximity.[6][7] Competitive binding of an inhibitor displaces the fluorescent ligand, leading to a decrease in the FRET signal.[6]

Protocol:

-

Reagent Preparation: Prepare a 10X TR-FRET assay buffer and dilute to 1X with ultrapure water.[8] Reconstitute the bromodomain protein, fluorescent ligand, and antibody in the 1X assay buffer to their working concentrations.

-

Compound Preparation: Serially dilute this compound in DMSO to create a concentration gradient. Further dilute in 1X assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted this compound or control (DMSO).

-

Reagent Addition: Add the bromodomain protein and the fluorescent ligand/antibody mixture to the wells.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 180 minutes).[9]

-

Data Acquisition: Read the plate on a TR-FRET capable plate reader with excitation at approximately 340 nm and emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[8]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the pIC50.[8]

Human Whole Blood Assay for MCP-1 Inhibition

This cellular assay assesses the anti-inflammatory activity of this compound in a physiologically relevant ex vivo system.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Blood Collection: Collect human whole blood into sodium heparin anticoagulant tubes.

-

Incubation with Compound: Add the diluted this compound or DMSO control to a 96-well plate. Add the whole blood to each well and incubate.

-

Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration that elicits a robust inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Sample Processing: Centrifuge the plates to separate the plasma.

-

MCP-1 Measurement: Measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in the plasma using a suitable immunoassay (e.g., ELISA).

-

Data Analysis: Determine the concentration-dependent inhibition of MCP-1 production by this compound.[5]

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in a psoriasis-like skin inflammation.

Protocol:

-

Animal Acclimation: Acclimate mice to the laboratory conditions.

-

Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice to induce a psoriatic phenotype.

-

Treatment: Administer this compound (e.g., 20 mg/kg), vehicle control, or a positive control (e.g., apremilast) orally once daily.[4]

-

Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.[4]

-

Endpoint Analysis: At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining to measure epidermal thickness) and gene expression analysis (e.g., qPCR for IL-17A, IL-17F, and IL-22).[4]

Experimental Workflow for Preclinical Psoriasis Study

References

- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

GSK620: A Technical Guide for the Investigation of BET Protein Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and other proteins, they recruit transcriptional machinery to specific genomic loci, thereby controlling the expression of genes involved in cell proliferation, differentiation, and inflammation.

This compound's selectivity for the BD2 domain offers a nuanced approach to studying BET protein function, allowing for the dissection of the distinct roles of the two tandem bromodomains (BD1 and BD2) in health and disease. This guide will detail the mechanism of action of this compound, provide comprehensive quantitative data, present detailed experimental protocols for its use in vitro and in vivo, and visualize key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a pan-BD2 inhibitor, demonstrating high selectivity for the second bromodomain of all BET family members over the first bromodomain (BD1) and other non-BET bromodomains.[1][2] The BD2 domain is implicated in the recruitment of transcription factors and the assembly of transcription complexes in response to inflammatory stimuli. By competitively binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the suppression of pro-inflammatory gene expression.[1][2] This targeted inhibition of BD2 makes this compound a valuable tool for investigating the specific functions of this domain in inflammatory and other disease processes.

Quantitative Data

The following tables summarize the in vitro binding affinity and cellular potency of this compound against various BET bromodomains.

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains

| Target | Assay Type | IC50 (nM) | Selectivity (BD1/BD2) |

| BRD2 BD1 | TR-FRET | >15,000 | >47-fold |

| BRD2 BD2 | TR-FRET | 316.2 | |

| BRD3 BD1 | TR-FRET | >15,000 | >189-fold |

| BRD3 BD2 | TR-FRET | 79.4 | |

| BRD4 BD1 | TR-FRET | >15,000 | >189-fold |

| BRD4 BD2 | TR-FRET | 79.4 | |

| BRDT BD1 | TR-FRET | >15,000 | >75-fold |

| BRDT BD2 | TR-FRET | 199.5 |

Data compiled from publicly available sources.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |

| MCP-1 Production | Human Whole Blood | LPS | MCP-1 levels | 794.3 |

Data compiled from publicly available sources.

Experimental Protocols

In Vitro Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding Affinity

This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific BET bromodomain.

-

Materials:

-

Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the following in order:

-

This compound or vehicle (DMSO)

-

A pre-mixed solution of the BET bromodomain protein and the Europium-labeled anti-GST antibody.

-

A pre-mixed solution of the biotinylated histone peptide and Streptavidin-APC.

-

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. LPS-Induced MCP-1 Production in Human Whole Blood

This cellular assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in response to Lipopolysaccharide (LPS) stimulation.

-

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

Phosphate Buffered Saline (PBS)

-

96-well tissue culture plates

-

MCP-1 ELISA kit

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

-

Procedure:

-

Prepare a serial dilution of this compound in RPMI 1640 medium.

-

In a 96-well plate, add the this compound dilutions or vehicle.

-

Add 100 µL of fresh human whole blood to each well.

-

Incubate the plate at 37°C with 5% CO2 for 30 minutes.

-

Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Centrifuge the plate at 1500 rpm for 10 minutes.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of MCP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of MCP-1 inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Models

1. Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Animal Model: Lewis or Wistar rats.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, administer an intradermal injection of the collagen emulsion at the base of the tail.

-

On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

This compound Treatment:

-

Begin treatment with this compound (e.g., 10-30 mg/kg, oral gavage, once daily) at the onset of clinical signs of arthritis (around day 10-14) or prophylactically.

-

-

Endpoint Analysis:

-

Monitor clinical signs of arthritis (paw swelling, erythema, joint stiffness) using a scoring system.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

2. Imiquimod-Induced Psoriasis in Mice

This model mimics key features of human psoriasis and is used to assess the therapeutic potential of this compound.

-

Animal Model: BALB/c or C57BL/6 mice.

-

Induction of Psoriasis:

-

This compound Treatment:

-

Administer this compound (e.g., 10-30 mg/kg, oral gavage, once daily) concurrently with or after the initiation of imiquimod application.

-

-

Endpoint Analysis:

-

Score the severity of skin inflammation based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Measure ear thickness using a caliper.

-

At the end of the study, collect skin biopsies for histological analysis of epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.

-

Analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin tissue.

-

3. Carbon Tetrachloride (CCl4)-Induced Hepatitis in Mice or Rats

This model is used to investigate the effect of this compound on liver inflammation and fibrosis.

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

-

Induction of Hepatitis:

-

This compound Treatment:

-

Administer this compound (e.g., 10-30 mg/kg, oral gavage, once daily) either as a prophylactic or therapeutic treatment.

-

-

Endpoint Analysis:

-

Measure serum levels of liver enzymes (ALT, AST) to assess liver damage.

-

At the end of the study, collect liver tissue for histological analysis of inflammation, necrosis, and fibrosis (e.g., using Masson's trichrome staining).

-

Analyze the expression of pro-inflammatory and pro-fibrotic genes in the liver.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and provide visual representations of the experimental workflows.

Caption: this compound inhibits BET protein binding to acetylated histones, disrupting NF-κB-mediated pro-inflammatory gene transcription.

Caption: Workflow for determining this compound binding affinity using a TR-FRET assay.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Management of carbon tetrachloride-induced acute liver injury in rats by syngeneic hepatocyte transplantation in spleen and peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]

- 11. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Daprodustat (GSK1278863): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daprodustat (GSK1278863), marketed as Duvroq and Jesduvroq, is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by GlaxoSmithKline.[1][2] It represents a significant advancement in the management of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[3][4] By mimicking the body's physiological response to hypoxia, Daprodustat stimulates endogenous erythropoietin production and improves iron metabolism.[5][6] Approved in Japan in June 2020 and in the United States in February 2023 for adult patients on dialysis for at least four months, this document provides an in-depth technical overview of its discovery, mechanism of action, preclinical and clinical development, and key experimental protocols.[2][3][7][8][9][10]

Mechanism of Action: Simulating Hypoxia

The development of anemia in CKD is primarily due to the kidneys' reduced ability to produce erythropoietin (EPO).[3][11] Daprodustat's mechanism centers on the hypoxia-inducible factor (HIF) pathway, a crucial regulator of the body's response to low oxygen levels.[4][5]

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes (isoforms PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF-α.[3][4][5][12] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, ubiquitinate, and mark HIF-α for rapid proteasomal degradation.[12]

Daprodustat is a potent, reversible inhibitor of all three PHD isoforms.[8][11][13] By blocking these enzymes, it prevents HIF-α hydroxylation, effectively mimicking a hypoxic state.[4][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the cell nucleus.[5][11] In the nucleus, HIF-α dimerizes with HIF-β, forming a functional transcription factor that binds to hypoxia response elements (HREs) in the DNA.[3][11] This binding activates the transcription of a cascade of genes, most notably EPO, which stimulates red blood cell production.[3][5] Additionally, the HIF pathway upregulates genes involved in iron uptake, mobilization, and transport, leading to a more coordinated erythropoietic response compared to ESA therapy alone.[11]

Caption: Daprodustat inhibits PHD enzymes, preventing HIF-α degradation and boosting EPO production.

Discovery and Preclinical Profile

The development of PHD inhibitors was driven by the need for an alternative to high-dose rHuEPO therapy, which carries risks of cardiovascular complications.[13][14] The goal was to induce a more physiological erythropoietic response. Daprodustat, a pyrimidinetrione-glycinamide, was designed to mimic the binding of the PHD co-substrate N-oxalylglycine, thereby acting as a potent competitive inhibitor.[14][15]

Preclinical studies demonstrated that Daprodustat is a low nanomolar inhibitor of PHD isoforms 1, 2, and 3.[13][15] In vitro cell-based assays confirmed that this enzymatic inhibition led to the stabilization of HIF-α and subsequent production of EPO.[13][14] In vivo studies in normal mice showed that a single oral dose of Daprodustat prompted a significant, transient increase in circulating plasma EPO, with only minimal effects on plasma vascular endothelial growth factor (VEGF-A), a safety consideration.[13][14][15] Long-term, once-daily oral administration in preclinical animal models resulted in significant increases in reticulocytes and red blood cell mass, confirming its efficacy in stimulating erythropoiesis.[13][14]

| Preclinical Parameter | Result | Reference |

| Target | Prolyl Hydroxylase Domain (PHD) enzymes 1, 2, and 3 | [8][11][13] |

| Inhibition Type | Potent, low nanomolar, reversible inhibitor | [8][11][13] |

| In Vitro Effect | Stabilization of HIF-α, leading to increased EPO production in cell lines | [13][14][15] |

| In Vivo Effect (Mice) | Single oral dose led to an 11.2-fold increase in peak EPO levels at 12 hours post-dosing | [10] |

| In Vivo Effect (General) | Once-daily oral administration increased reticulocytes and red cell mass | [13][14] |

Chemical Synthesis

Daprodustat is synthesized from commercially available malonic acid.[1][7][16] The core of the synthesis involves a modified Biginelli reaction, where malonic acid is coupled with dicyclohexylcarbodiimide (DCC) to form the 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione intermediate.[1] This trione is then subjected to basic conditions in the presence of ethyl isocyanoacetate to yield the penultimate ester intermediate. The final step is a saponification (hydrolysis) reaction to afford Daprodustat.[7][16] An improved, more environmentally friendly process has been developed that replaces the use of ethyl isocyanoacetate with methyl glycinate and 1,1'-carbonyldiimidazole (CDI), achieving a higher overall throughput of 76% compared to the previously reported 52%.[1]

Caption: General synthetic workflow for Daprodustat starting from malonic acid.

Pharmacokinetics and Metabolism

Clinical pharmacokinetic studies in healthy subjects have characterized Daprodustat's absorption, distribution, metabolism, and excretion profile.

| Pharmacokinetic Parameter | Value / Description | Reference |

| Administration | Oral, once daily | [4] |

| Bioavailability | Moderate oral bioavailability of approximately 66% | [17] |

| Absorption | Estimated ~80% absorbed across the gastrointestinal tract | [17][18] |

| Time to Steady State | Achieved within 24 hours of dosing | [11] |

| Exposure | Generally dose-proportional | [11] |

| Distribution | Low plasma clearance (19.3 L/h) and volume of distribution (14.6 L), suggesting low penetration into tissues | [17][18] |

| Metabolism | Primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A4 | [17][18] |

| Excretion | Primarily eliminated via hepatobiliary and fecal routes, with minor renal elimination (~95% recovery by day 5) | [17] |

Clinical Development and Efficacy

The efficacy and safety of Daprodustat were evaluated in the comprehensive ASCEND Phase III clinical trial program, which enrolled over 8,000 patients across the spectrum of CKD.[19] The program consisted of five pivotal studies that all met their primary endpoints.[19][20]

Key Phase III Trials

-

ASCEND-D (Dialysis): This study enrolled 2,964 dialysis-dependent patients who were switched from a standard ESA therapy to either oral Daprodustat or an ESA control.[19][21] The trial met its primary efficacy endpoint, demonstrating that Daprodustat was non-inferior to ESAs in maintaining hemoglobin (Hb) levels within the target range of 10-11.5 g/dL.[21]

-

ASCEND-ND (Non-Dialysis): This study enrolled 3,872 non-dialysis-dependent patients.[19] Daprodustat was shown to be effective at improving or maintaining Hb levels within the target range and was non-inferior to ESA control.[19]

-

ASCEND-ID (Incident Dialysis): In patients new to dialysis, Daprodustat was found to be non-inferior to darbepoetin alfa for treating anemia.[22]

Efficacy and Safety Outcomes

Across the ASCEND program, Daprodustat consistently demonstrated its ability to manage hemoglobin levels effectively. A key secondary objective was to assess cardiovascular safety. The primary safety analysis focused on the risk of major adverse cardiovascular events (MACE). In both the ASCEND-D and ASCEND-ND trials, Daprodustat was found to be non-inferior to ESAs, indicating no increased cardiovascular risk.[21]

The safety profile of Daprodustat was generally consistent with the underlying CKD patient population. The most commonly reported adverse events included hypertension, diarrhea, dialysis hypotension, peripheral edema, and urinary tract infections.[20][21]

| Clinical Trial | Patient Population | N | Primary Efficacy Endpoint | Key Result | MACE Hazard Ratio (95% CI) | Reference |

| ASCEND-D | Dialysis-Dependent CKD | 2,964 | Mean change in Hb from baseline | Non-inferior to ESA control in maintaining Hb (10-11.5 g/dL) | 0.93 (0.81-1.07) | [19][21] |

| ASCEND-ND | Non-Dialysis-Dependent CKD | 3,872 | Mean change in Hb from baseline | Improved and/or maintained Hb within target levels | 1.03 (0.89-1.19) | [19][21] |

| ASCEND-ID | Incident Dialysis CKD | 312 | Mean Hb concentration during evaluation | Non-inferior to darbepoetin alfa (Mean Hb: 10.5 vs 10.6 g/dL) | Not specified in snippets | [22] |

Key Experimental Protocols

Detailed protocols are proprietary; however, based on published literature for HIF-PH inhibitors, the following methodologies represent the types of assays used in the development of Daprodustat.

In Vitro PHD Enzymatic Inhibition Assay

-

Objective: To determine the potency of the compound in inhibiting PHD isoforms.

-

Methodology: A common method is a MALDI-TOF mass spectrometry-based assay. Recombinant human PHD1, PHD2, or PHD3 enzyme is incubated with the test compound (Daprodustat) at various concentrations. The reaction is initiated by adding substrates: a peptide fragment of HIF-1α, 2-oxoglutarate, ascorbate, and Fe(II). The reaction is quenched, and the extent of peptide hydroxylation is measured by MALDI-TOF MS. IC50 values are calculated from the dose-response curves.[23]

Cell-Based HIF-α Stabilization Assay

-

Objective: To confirm that PHD inhibition in a cellular context leads to the stabilization of HIF-α.

-

Methodology: A suitable human cell line (e.g., Hep3B or VHL-deficient RCC4 cells) is cultured under normoxic conditions.[23] Cells are treated with varying concentrations of Daprodustat for a set period (e.g., 6 hours). Following treatment, cells are lysed, and whole-cell extracts are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting (Western blot). Specific antibodies against HIF-1α and HIF-2α are used to detect the levels of stabilized protein.[23]

In Vivo Pharmacodynamic (EPO Production) Assay

-

Objective: To measure the effect of the compound on endogenous EPO production in a living system.

-

Methodology: Normal mice are administered a single oral dose of Daprodustat or a vehicle control.[13][14] Blood samples are collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours). Plasma is separated, and the concentration of murine EPO is quantified using a validated immunoassay (e.g., ELISA). The results demonstrate the magnitude and duration of the EPO response to the compound.[10]

Caption: A logical workflow from preclinical discovery to clinical approval for Daprodustat.

Conclusion

The discovery and development of Daprodustat (GSK1278863) exemplify a successful translation of fundamental biological research on cellular oxygen sensing into a novel therapeutic agent. Through potent inhibition of PHD enzymes, Daprodustat effectively stabilizes HIF-α, leading to a coordinated physiological response that corrects anemia in patients with CKD. Its oral route of administration offers a convenient alternative to injectable ESAs. Extensive preclinical and large-scale Phase III clinical trials have established its efficacy in managing hemoglobin levels and have demonstrated a cardiovascular safety profile non-inferior to the standard of care. Daprodustat stands as a significant innovation for patients and clinicians in the field of nephrology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Daprodustat - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. What is Daprodustat used for? [synapse.patsnap.com]

- 5. What is the mechanism of Daprodustat? [synapse.patsnap.com]

- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Daprodustat_Chemicalbook [chemicalbook.com]

- 8. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daprodustat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. krcp-ksn.org [krcp-ksn.org]

- 13. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. guidechem.com [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. hcplive.com [hcplive.com]

- 21. GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease [prnewswire.com]

- 22. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

Preclinical Profile of GSK620: A Selective BET Bromodomain 2 (BD2) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK620 is a potent, orally bioavailable, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Preclinical research has demonstrated its anti-inflammatory properties and efficacy in various immuno-inflammatory models.[3][4] this compound's selectivity for BD2 over the first bromodomain (BD1) offers a potential for a differentiated safety and efficacy profile compared to pan-BET inhibitors.[5][6] This document provides a comprehensive overview of the preclinical findings on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action

This compound functions as a pan-BD2 inhibitor, selectively binding to the second bromodomain of the BET protein family.[1] BET proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[7] The BET family consists of BRD2, BRD3, BRD4, and the testis-specific BRDT.[7] Each of these proteins contains two tandem bromodomains, BD1 and BD2.[3] While both domains recognize acetylated lysine, they exhibit distinct functional roles. BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 is crucial for the induction of gene expression in response to inflammatory stimuli.[3] By selectively inhibiting BD2, this compound is designed to modulate the transcriptional activation of pro-inflammatory genes without broadly affecting basal gene expression, which may contribute to a more favorable therapeutic window.[3][5]

The proposed mechanism of action for this compound's anti-inflammatory effects is depicted in the following signaling pathway:

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates potent and selective binding to the BD2 domain of BET proteins. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were utilized to determine the binding affinity of this compound to the individual bromodomains of BRD2, BRD3, and BRD4.[7] The compound exhibits significant selectivity for BD2 over BD1 across the BET family.[3]

| Target | pIC50 | Selectivity (BD1 vs BD2) |

| BRD2 BD1 | 5.0 | >40-fold |

| BRD2 BD2 | 6.6 | |

| BRD3 BD1 | <5.0 | >200-fold |

| BRD3 BD2 | 7.3 | |

| BRD4 BD1 | 5.3 | >100-fold |

| BRD4 BD2 | 7.4 |

Further selectivity profiling using the BROMOscan® platform confirmed that this compound is highly selective for the BET-BD2 family, with over 200-fold selectivity against all other bromodomains tested.[1][2]

Cellular Activity

The cellular activity of this compound was assessed by its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine, in human whole blood stimulated with lipopolysaccharide (LPS).[1][8] this compound demonstrated a concentration-dependent reduction of MCP-1, confirming its target engagement in a cellular context.[1]

| Assay | Endpoint | IC50 |

| LPS-stimulated Human Whole Blood | MCP-1 Production | ~1 µM |

In Vivo Pharmacology

This compound has shown efficacy in multiple preclinical models of immuno-inflammatory diseases, highlighting its potential as a therapeutic agent.[2][3]

Collagen-Induced Arthritis (CIA) in Rats

In a rat model of collagen-induced arthritis, a commonly used model for rheumatoid arthritis, this compound demonstrated efficacy in reducing the clinical signs of the disease.[3]

Imiquimod-Induced Psoriasis in Mice

This compound was evaluated in an imiquimod-induced psoriasis model in mice.[3] Treatment with this compound resulted in a significant reduction in clinical scores (erythema and plaque formation) and epidermal hyperplasia.[3] Furthermore, gene expression analysis of skin samples from treated mice showed a significant decrease in the expression of disease-relevant pro-inflammatory genes, including IL-17A, IL-17F, and IL-22.[3]

Pharmacokinetics

This compound was developed to have improved oral bioavailability compared to earlier BD2-selective inhibitors.[3][4] Pharmacokinetic studies were conducted in rats and dogs, demonstrating excellent in vivo properties.[1][8]

| Species | Route | Dose | Clearance (in vitro, hepatocytes) | In Vivo Clearance | Oral Bioavailability |

| Rat | IV | 1 mg/kg | Low (<1 mg/mL/g tissue) | Low | Excellent |

| PO | 3 mg/kg | ||||

| Dog | IV | 0.5 mg/kg | Low (<1 mg/mL/g tissue) | Low | Excellent |

| PO | 1 mg/kg |

Experimental Protocols

In Vitro TR-FRET Binding Assay

The binding affinity of this compound to BET bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The general workflow for such an assay is outlined below:

Cellular MCP-1 Assay in Human Whole Blood

The protocol for assessing the cellular activity of this compound is as follows:

-

Compound Preparation : this compound is serially diluted in DMSO.[1]

-

Blood Incubation : Human whole blood is collected in sodium heparin and added to a 96-well plate containing the diluted this compound.[1] The plate is incubated at 37°C and 5% CO2.[1]

-

LPS Stimulation : Lipopolysaccharide (LPS) is added to each well to a final concentration of 200 ng/mL to stimulate an inflammatory response.[1]

-

Incubation : The plate is incubated for an additional 24 hours at 37°C.[1]

-

Sample Processing : PBS is added, and the plate is centrifuged to separate the plasma.[1]

-

MCP-1 Measurement : The supernatant is collected, and MCP-1 levels are quantified using an immunoassay.[1]

In Vivo Imiquimod-Induced Psoriasis Model

The general experimental design for the imiquimod-induced psoriasis model is as follows:

Conclusion

This compound is a potent and selective BD2 inhibitor with a promising preclinical profile for the treatment of immuno-inflammatory diseases. Its selectivity for BD2 may offer a therapeutic advantage over pan-BET inhibitors by specifically targeting inflammation-induced gene expression. The demonstrated in vivo efficacy in relevant disease models, coupled with favorable pharmacokinetic properties, supports its further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of epigenetics and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. pubs.acs.org [pubs.acs.org]

The Selectivity of GSK620 for BD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of GSK620, a potent and orally bioavailable inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a valuable chemical probe for dissecting the distinct biological roles of the two tandem bromodomains (BD1 and BD2) within the BET proteins (BRD2, BRD3, BRD4, and BRDT) and holds promise for therapeutic interventions in immuno-inflammatory diseases.[1][2][3] This document details the quantitative selectivity of this compound, the experimental methodologies used for its characterization, and the underlying signaling pathways affected by its mechanism of action.

Quantitative Selectivity of this compound

This compound exhibits remarkable selectivity for the BD2 domain across all BET family members, with a more than 200-fold selectivity over all other bromodomains.[1][4] This high degree of selectivity allows for the precise investigation of BD2-specific functions. The binding affinities of this compound have been quantified using various biophysical and biochemical assays, and the data are summarized in the tables below.

Table 1: this compound Binding Affinity (IC50/pIC50) for BET Bromodomains Determined by TR-FRET Assay

| Target | IC50 (nM) | pIC50 | Selectivity (Fold) BD1/BD2 |

| BRD2 BD1 | >15,000 | < 5 | >47 |

| BRD2 BD2 | 316.2 | 6.6 | |

| BRD3 BD1 | >15,000 | < 5 | >189 |

| BRD3 BD2 | 79.4 | 7.1 | |

| BRD4 BD1 | >15,000 | < 5 | >189 |

| BRD4 BD2 | 79.4 | 7.1 | |

| BRDT BD1 | >15,000 | < 5 | >75 |

| BRDT BD2 | 199.5 | 6.7 |

Data compiled from multiple sources.[2][5][6]

Table 2: this compound Dissociation Constants (Kd) Determined by BROMOscan

| Target | Kd (nM) |

| BRD2 BD2 | 120 |

| BRD3 BD2 | 41 |

| BRD4 BD2 | 31 |

| BRDT BD2 | 78 |

| BRD4 BD1 | >10,000 |

Data represents a subset of the broader BROMOscan panel, highlighting the potent and selective binding to BET BD2 domains.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and cellular activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to individual BET bromodomains in a competitive binding format.

Materials:

-

Recombinant GST-tagged BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)

-

Biotinylated histone H4 peptide (Ac-H4) as the ligand

-

Terbium-conjugated anti-GST antibody (Donor fluorophore)

-

Streptavidin-conjugated d2 (Acceptor fluorophore)

-

This compound serially diluted in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM DTT

-

384-well low-volume plates

Procedure:

-

Prepare a master mix of the GST-tagged bromodomain and the Terbium-conjugated anti-GST antibody in assay buffer.

-

Prepare a master mix of the biotinylated histone H4 peptide and Streptavidin-conjugated d2 in assay buffer.

-

Dispense 2 µL of serially diluted this compound or DMSO (as control) into the 384-well plate.

-

Add 4 µL of the bromodomain/antibody mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the peptide/streptavidin mix to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Terbium) and 665 nm (d2) after excitation at 340 nm.

-

The TR-FRET ratio (665 nm / 620 nm) is calculated, and IC50 values are determined from the dose-response curves.

BROMOscan Assay

The BROMOscan technology is a competition binding assay used to determine the dissociation constants (Kd) of this compound against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Procedure (Generalized):

-

A proprietary ligand is immobilized on a solid support.

-

DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

After an incubation period to reach equilibrium, unbound proteins are washed away.

-

The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

-

The data is used to generate a dose-response curve, from which the Kd value is calculated.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics (association and dissociation rates) of this compound to BET bromodomains.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant BET bromodomains

-

This compound serially diluted in running buffer

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the recombinant BET bromodomain (e.g., BRD4 BD2) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the immobilized bromodomain surface.

-

Monitor the association phase during the injection.

-

After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

-

Regenerate the sensor surface between different concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Cellular Target Engagement: LPS-induced MCP-1 Production in Human Whole Blood

This cellular assay provides evidence of this compound's engagement with BD2 in a physiologically relevant context, leading to an anti-inflammatory response.[1]

Materials:

-

Fresh human whole blood collected in sodium heparin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound serially diluted in DMSO.

-

RPMI 1640 medium.

-

96-well tissue culture plates.

-

MCP-1 (CCL2) immunoassay kit (e.g., ELISA).

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO (as control) to a 96-well plate.

-

Add 130 µL of human whole blood to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.

-

Add 10 µL of LPS solution (final concentration 200 ng/mL) to stimulate the cells.

-

Incubate for a further 24 hours at 37°C.

-

Add 140 µL of PBS to each well, seal the plate, and shake for 10 minutes.

-

Centrifuge the plates at 2500 rpm for 10 minutes.

-

Collect 100 µL of the supernatant and measure the MCP-1 levels using an immunoassay according to the manufacturer's instructions.

-

The concentration-dependent reduction in MCP-1 production is used to determine the IC50 of this compound in this cellular assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.

BET Protein Inhibition Mechanism

Caption: Mechanism of BET protein inhibition by this compound.

Experimental Workflow for Cellular Target Engagement

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK620 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK620 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By selectively binding to the BD2 domain, this compound modulates the expression of key inflammatory genes, positioning it as a valuable tool for research in immuno-inflammation.[3] These application notes provide detailed protocols for utilizing this compound in relevant in vitro cell-based assays to characterize its anti-inflammatory effects.

Mechanism of Action

The BET family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of target genes. This compound selectively inhibits the BD2 domain of BET proteins, which is known to be critically involved in the rapid induction of gene expression in response to inflammatory stimuli.[4] This selective inhibition leads to a downstream suppression of pro-inflammatory cytokine and chemokine production, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3] Emerging evidence suggests that the anti-inflammatory effects of BET inhibitors are, at least in part, mediated through the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7]

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK620 in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in a mouse model of collagen-induced arthritis (CIA). The protocols outlined below are based on established methodologies for inducing arthritis in mice and incorporate the use of this compound as a therapeutic agent.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes. This compound is a potent and selective inhibitor of the BD2 domain of BET proteins, which has shown anti-inflammatory properties.[1] Preclinical studies have demonstrated the efficacy of selective BD2 inhibitors in models of inflammatory and autoimmune diseases, suggesting their therapeutic potential in conditions like RA.[1] Specifically, this compound has been shown to be effective in a rat model of collagen-induced arthritis, where it produced a dose-dependent reduction in arthritis severity.[1] These notes provide a framework for extending these findings to a mouse model of arthritis.

Mechanism of Action of this compound in Arthritis

This compound functions by selectively binding to the BD2 domain of BET proteins. This inhibition prevents the recruitment of transcriptional machinery to the promoters of inflammatory genes, thereby downregulating their expression. In the context of arthritis, this leads to a reduction in the production of key pro-inflammatory cytokines and chemokines, such as IL-6, IL-17, and various matrix metalloproteinases (MMPs), which are responsible for joint inflammation and tissue damage.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

The CIA model is a widely used and well-characterized model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.

-

Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

-

Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

-

This compound Administration (Therapeutic Regimen):

-

Begin treatment upon the first signs of arthritis (typically around day 24-28), defined as a clinical score of ≥1 in at least one paw.

-

Administer this compound orally once or twice daily. A suggested starting dose range, based on studies with similar selective BD2 inhibitors, is 25-75 mg/kg. Dose-response studies are recommended to determine the optimal dose.

-

A vehicle control group (e.g., 0.5% methylcellulose) should be included.

-

A positive control group, such as methotrexate (1-2 mg/kg, 3 times per week, subcutaneously), can also be included for comparison.

-

Continue treatment for a predefined period, typically 14-21 days after the onset of arthritis.

-

Experimental Workflow

Outcome Measures and Assessments

-

Clinical Assessment of Arthritis:

-

Score each paw daily using a scale of 0-4:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or swelling in one digit.

-

2 = Obvious erythema and swelling in more than one digit.

-

3 = Severe erythema and swelling of the entire paw.

-

4 = Maximum inflammation with joint deformity and/or ankylosis.

-

-

The maximum score per mouse is 16.

-

-

Histopathological Analysis:

-

At the end of the study, collect hind paws and knees, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O for proteoglycan content (cartilage integrity).

-

Score sections for:

-

Inflammation: Infiltration of inflammatory cells.

-

Pannus formation: Synovial proliferation over the cartilage.

-

Cartilage damage: Loss of Safranin O staining and chondrocyte death.

-

Bone erosion: Resorption of bone at the joint margins.

-

-

-

Biomarker Analysis:

-

Collect serum at termination to measure levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.

-

Measure pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α, IL-17) in serum or joint homogenates using multiplex immunoassays or ELISA.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | N | Mean Arthritis Score (Day of Peak) | % Inhibition |

| Vehicle Control | 10 | 10.5 ± 1.2 | - |

| This compound (25 mg/kg) | 10 | 7.8 ± 0.9 | 25.7% |

| This compound (50 mg/kg) | 10 | 5.2 ± 0.7 | 50.5% |

| This compound (75 mg/kg) | 10 | 3.1 ± 0.5*** | 70.5% |

| Methotrexate (1 mg/kg) | 10 | 4.5 ± 0.6 | 57.1% |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |

Table 2: Effect of this compound on Histological Parameters

| Treatment Group | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |

| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |

| This compound (75 mg/kg) | 1.2 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.0 ± 0.1 |

| Methotrexate (1 mg/kg) | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.3 ± 0.2 |

| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |

Table 3: Effect of this compound on Serum Cytokine Levels (pg/mL)

| Treatment Group | IL-6 | TNF-α | IL-17A |

| Vehicle Control | 150.2 ± 25.1 | 85.6 ± 12.3 | 210.5 ± 30.4 |

| This compound (75 mg/kg) | 65.8 ± 10.5 | 40.1 ± 8.7* | 95.2 ± 15.8 |

| Methotrexate (1 mg/kg) | 80.4 ± 12.9 | 55.3 ± 10.1 | 120.7 ± 20.1 |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |

Conclusion

These application notes provide a detailed framework for evaluating the therapeutic potential of this compound in a mouse model of collagen-induced arthritis. The protocols for disease induction, drug administration, and various outcome assessments are based on established and validated methods. The provided data tables serve as a template for presenting the expected dose-dependent efficacy of this compound in ameliorating the clinical, histological, and inflammatory parameters of arthritis. This comprehensive approach will enable researchers to robustly assess the preclinical efficacy of this compound and further elucidate the role of selective BD2 inhibition in the treatment of rheumatoid arthritis.

References

Application Notes and Protocols for In Vivo Studies with GSK620

For Researchers, Scientists, and Drug Development Professionals

Introduction